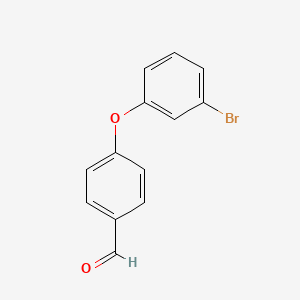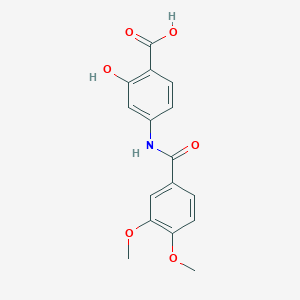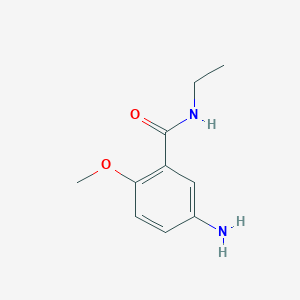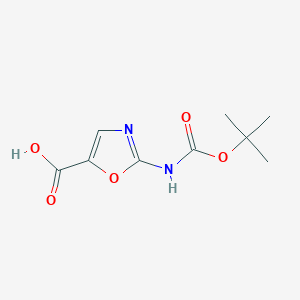
2-((tert-Butoxycarbonyl)amino)oxazole-5-carboxylic acid
Descripción general
Descripción
“2-((tert-Butoxycarbonyl)amino)oxazole-5-carboxylic acid” is a chemical compound with the CAS Number: 903094-60-0 . It has a molecular weight of 228.2 and its IUPAC name is 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of “2-((tert-Butoxycarbonyl)amino)oxazole-5-carboxylic acid” can be achieved from 2-AMINO-OXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER and Di-tert-butyl dicarbonate .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O5/c1-9(2,3)16-8(14)11-7-10-4-5(15-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.2 . It is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- This compound has been utilized in the enantioselective synthesis of specific oxazole derivatives, such as methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate. This process involves a Pd-catalyzed amide coupling and subsequent oxazole formation, showcasing its utility in producing optically pure compounds without racemization (Magata et al., 2017).
Peptide Synthesis
- It plays a significant role in peptide synthesis. For instance, it is involved in carbodiimide-mediated reactions, leading to the formation of 2-alkoxy-5(4H)-oxazolones, which are crucial in the synthesis of peptides (Benoiton & Chen, 1981).
- Additionally, it's used in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, highlighting its role in expanding the diversity of peptide structures (Schutkowski et al., 2009).
Macrolide Synthesis
- This compound is involved in the synthesis of macrolides like recifeiolide and curvularin through a process involving photooxygenation of oxazoles (Wasserman et al., 1981).
Anticancer Agent Design
- It's utilized in creating functionalized amino acid derivatives for designing anticancer agents, demonstrating its potential in medicinal chemistry (Kumar et al., 2009).
Organic Synthesis
- It has applications in the synthesis of various organic compounds like 4-amino-3,5-dialkyl-4H-1,2,4-triazoles and 2-alkynyl oxazoles, indicating its versatility in organic chemistry (Ikizler et al., 1996) (Cao et al., 2020).
Catalysis
- It is also important in catalysis, as demonstrated by its use in N-tert-butoxycarbonylation of amines using efficient and environmentally benign catalysts (Heydari et al., 2007).
Unnatural Amino Acid Research
- The compound is involved in the synthesis of unnatural amino acids that mimic peptide strands and form β-sheet-like hydrogen-bonded dimers, contributing to the study of protein structures and interactions (Nowick et al., 2000).
Antibacterial Agents
- It's used in synthesizing derivatives with potential antibacterial activities, showing its application in developing new antimicrobial compounds (Song et al., 2009).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, refer to the MSDS .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c1-9(2,3)16-8(14)11-7-10-4-5(15-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSZRACHQGSPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652385 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)oxazole-5-carboxylic acid | |
CAS RN |
903094-60-0 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




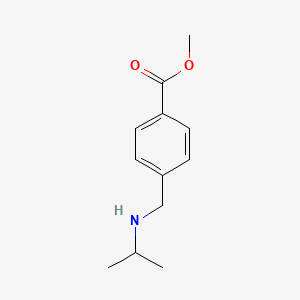
![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)
![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1437609.png)

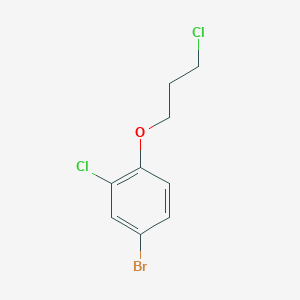
amine](/img/structure/B1437616.png)
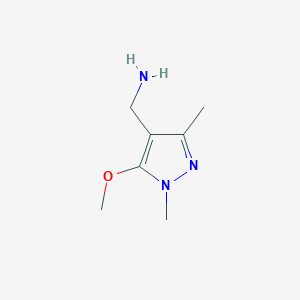
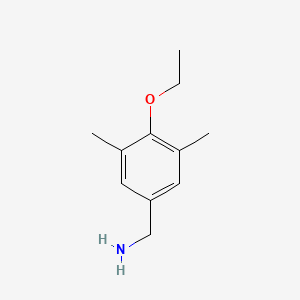
![2-[2-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B1437621.png)

